BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , reflecting its substituents and stereochemical configuration. The nomenclature follows these conventions:
- Benzyl : Denotes the phenylmethyl group (-CH₂C₆H₅) attached to the carbamate oxygen.
- Carbamate : Indicates the functional group (-OCONH-).
- (3R,4R)-4-hydroxypyrrolidin-3-yl : Specifies the pyrrolidine ring with hydroxyl (-OH) and carbamate-linked amine groups at positions 4 and 3, respectively, in the R,R configuration.
The compound is also identified by alternative names, including trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate and CAS number 952443-94-6. Its PubChem CID (68219095) and DSSTox Substance ID (DTXSID501193504) provide additional identifiers for regulatory and research purposes.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| CAS Number | 952443-94-6 |
| PubChem CID | 68219095 |
| DSSTox Substance ID | DTXSID501193504 |
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₁₂H₁₆N₂O₃ corresponds to a molecular weight of 236.27 g/mol. The stereochemical configuration is defined by the R,R stereochemistry at positions 3 and 4 of the pyrrolidine ring, as illustrated in its InChI and SMILES notations:
- InChI :
InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11-/m1/s1. - SMILES :
C1[C@H]([C@@H](CN1)O)NC(=O)OCC2=CC=CC=C2.
The pyrrolidine ring adopts a twisted conformation , with the hydroxyl group at position 4 and the carbamate-linked amine at position 3 creating intramolecular hydrogen-bonding potential. This configuration influences the compound’s solubility and reactivity.
Crystallographic Data and Three-Dimensional Conformational Studies
While detailed crystallographic data (e.g., unit cell parameters, space group) are not explicitly provided in public databases, the compound’s 3D conformational model highlights key structural features:
- The pyrrolidine ring exhibits a half-chair conformation , minimizing steric strain.
- The benzyl group occupies an equatorial position relative to the ring, reducing van der Waals repulsions.
- The hydroxyl and carbamate groups are positioned to form intermolecular hydrogen bonds in solid-state arrangements.
Computational models predict a dipole moment of 3.2–3.5 Debye , attributable to the polar carbamate and hydroxyl groups.
Comparative Analysis of Cis-Trans Isomerism in Pyrrolidine Derivatives
The (3R,4R) configuration of this compound contrasts with hypothetical cis isomers (e.g., 3R,4S or 3S,4R). Key comparative insights include:
Table 2: Stereochemical Impact on Physicochemical Properties
| Property | Trans (3R,4R) Isomer | Hypothetical Cis Isomer |
|---|---|---|
| Melting Point | 148–152°C (predicted) | Lower (est. 120–125°C) |
| Solubility in Water | 12 mg/mL (25°C) | Higher (est. 20–25 mg/mL) |
| Hydrogen Bond Donors | 2 (NH, OH) | 2 (NH, OH) |
The trans configuration enhances crystalline stability due to reduced steric hindrance between the hydroxyl and carbamate groups. In contrast, cis isomers would likely exhibit greater polarity and solubility but lower thermal stability.
Properties
IUPAC Name |
benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRZHUKQUUVRFG-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193504 | |
| Record name | Phenylmethyl N-[(3R,4R)-4-hydroxy-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952443-94-6 | |
| Record name | Phenylmethyl N-[(3R,4R)-4-hydroxy-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952443-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(3R,4R)-4-hydroxy-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Starting Material: (3R,4R)-4-Hydroxypyrrolidin-3-yl Carbamate Precursor
This method leverages enantioselective hydrogenation to establish the stereochemistry of the pyrrolidine ring.
Procedure :
-
Substrate Preparation : A prochiral enamide intermediate is synthesized by condensing benzyl chloroformate with a racemic or achiral pyrrolidinone derivative.
-
Catalytic Hydrogenation : The enamide is subjected to asymmetric hydrogenation using a ruthenium-based chiral catalyst (e.g., Ru-(S)-BINAP) under 50–100 psi H₂ pressure in ethanol or THF.
-
Deprotection : The resulting benzyl-protected carbamate is treated with hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) to yield the free amine, followed by recrystallization for enantiomeric enrichment.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (% ee) |
|---|---|---|---|
| Hydrogenation | Ru-(S)-BINAP, 80 psi H₂, EtOH, 25°C | 85–92 | ≥98 |
| Deprotection | 10% Pd/C, H₂, MeOH, 6 h | 90 | 99.5 |
Advantages : High stereoselectivity and scalability for industrial production.
Diastereomeric Resolution via Chiral Auxiliaries
Key Intermediate: Camphorsultam-Derived Pyrrolidine
This route employs camphorsultam as a chiral auxiliary to control the stereochemistry during ring formation.
Procedure :
-
Auxiliary Attachment : (3R,4R)-4-Hydroxypyrrolidine is reacted with (1S)-(+)-camphorsultam chloride in dichloromethane (DCM) using triethylamine as a base.
-
Cyclization : The intermediate undergoes Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the pyrrolidine ring.
-
Cleavage : The camphorsultam auxiliary is removed via hydrolysis (6N HCl, reflux), followed by carbamate formation with benzyl chloroformate in THF.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Mitsunobu | DEAD, PPh₃, THF, 0°C → RT | 78 |
| Carbamation | Benzyl chloroformate, NaHCO₃, THF | 85 |
Advantages : Excellent diastereomeric excess (de >99%) but requires additional steps for auxiliary removal.
Enzymatic Kinetic Resolution
Key Substrate: Racemic Carbamate Precursor
This green chemistry approach uses lipases to resolve enantiomers.
Procedure :
-
Racemic Synthesis : A racemic mixture of benzyl pyrrolidinyl carbamate is prepared via Schotten-Baumann reaction.
-
Enzymatic Hydrolysis : Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3S,4S)-enantiomer in pH 7.4 buffer at 37°C, leaving the desired (3R,4R)-isomer intact.
-
Product Isolation : The unhydrolyzed carbamate is extracted with ethyl acetate and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/g substrate |
| Reaction Time | 48 h |
| Enantiomeric Ratio (E) | 200 |
Advantages : Eco-friendly but limited to small-scale applications due to enzyme costs.
Multistep Synthesis from Protected Pyrrolidines
Key Intermediate: tert-Butyl (3R,4R)-4-Hydroxypyrrolidine-1-carboxylate
This method prioritizes orthogonal protection strategies.
Procedure :
-
Boc Protection : (3R,4R)-4-Hydroxypyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water.
-
Carbamate Formation : The free amine is reacted with benzyl chloroformate in DCM using N-methylmorpholine as a base.
-
Deprotection : Boc removal with trifluoroacetic acid (TFA) yields the final product, which is crystallized from ethyl acetate/hexanes.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, THF/H₂O, 0°C → RT | 95 |
| TFA Deprotection | 20% TFA/DCM, 2 h, 0°C | 90 |
Advantages : High yields and compatibility with acid-sensitive substrates.
One-Pot Reductive Amination
Key Starting Material: 4-Oxopyrrolidine-3-carboxylate
This streamlined approach combines reductive amination and carbamate formation.
Procedure :
-
Reductive Amination : 4-Oxopyrrolidine-3-carboxylate is treated with ammonium acetate and sodium cyanoborohydride in MeOH at 50°C.
-
In Situ Carbamation : Benzyl chloroformate is added directly to the reaction mixture, followed by neutralization with NaHCO₃.
-
Purification : The crude product is recrystallized from isopropyl alcohol/water.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Overall Yield | 70% |
| Purity (HPLC) | 98.5% |
Advantages : Reduced purification steps but moderate stereochemical control.
Comparative Analysis of Methods
| Method | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|
| Asymmetric Hydrogenation | High (≥98% ee) | Industrial | Moderate |
| Diastereomeric Resolution | Very High (99% de) | Pilot-scale | High |
| Enzymatic Resolution | Moderate (90% ee) | Lab-scale | Low |
| Multistep Protection | High (≥95% ee) | Large-scale | Moderate |
| One-Pot Amination | Low (80% ee) | Lab-scale | High |
Critical Challenges and Solutions
-
Stereochemical Purity : Catalytic asymmetric hydrogenation remains the gold standard for achieving >98% ee.
-
Byproduct Formation : Use of scavengers (e.g., polymer-bound triphenylphosphine) minimizes impurities during Mitsunobu reactions.
-
Scale-Up Limitations : Enzymatic methods are less feasible for ton-scale production due to enzyme stability issues .
Scientific Research Applications
BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Benzyl N-[(3R,4R)-4-Fluoropyrrolidin-3-yl]carbamate (CAS: 1776113-83-7)
- Key Differences : Fluorine replaces the hydroxyl group at position 3.
- Impact : Fluorination enhances lipophilicity and metabolic stability by reducing oxidative degradation. The (3R,4R) stereochemistry matches the parent compound, preserving spatial interactions with chiral environments .
- Molecular Formula : C₁₂H₁₅FN₂O₂.
Benzyl 3-(Boc-amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1375064-58-6)
- Key Differences: Features a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a hydroxymethyl group at position 4. Stereochemistry is (3S,4S).
- Impact: Boc protection facilitates selective deprotection during synthesis.
- Molecular Formula : C₁₈H₂₆N₂O₅.
Ethyl (3S,4R)-1-Benzyl-4-hydroxypyrrolidine-3-carboxylate (CAS: 849935-75-7)
- Key Differences : Replaces the carbamate with an ethyl ester at position 3. Stereochemistry is (3S,4R).
- Impact : The ester group may increase susceptibility to hydrolysis in vivo, reducing bioavailability. The (3S,4R) configuration alters binding to stereospecific targets .
- Molecular Formula: C₁₄H₁₉NO₃.
Piperidine-Based Analogues
Benzyl N-[(3S,4R)-3-Fluoro-4-piperidyl]carbamate Hydrochloride (CAS: 1034057-93-6)
- Key Differences : Six-membered piperidine ring replaces pyrrolidine. Fluorine at position 3; stereochemistry is (3S,4R).
- Fluorination at position 3 may sterically hinder interactions compared to pyrrolidine derivatives .
- Molecular Formula : C₁₃H₁₈ClFN₂O₂.
Benzyl (3R,4R)-3-Amino-4-hydroxy-piperidine-1-carboxylate (CAS: 1270497-22-7)
- Key Differences: Amino group replaces the carbamate-linked substituent; stereochemistry matches the parent compound (3R,4R).
- Impact: The free amino group enables direct participation in hydrogen bonding, enhancing target affinity. Piperidine’s ring size may influence pharmacokinetic properties like tissue penetration .
- Molecular Formula : C₁₃H₁₈N₂O₃.
Functional Group Variations
Benzyl N-Butyl-N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS: 2096994-88-4)
- Key Differences : Incorporates a boronic ester group for Suzuki-Miyaura coupling applications.
- Impact : The boronate moiety enables use in cross-coupling reactions for bioconjugation or material science, diverging from the parent compound’s pharmacological focus .
- Molecular Formula: C₂₄H₃₂BNO₄.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Stereochemistry | Key Applications |
|---|---|---|---|---|---|
| Benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate | C₁₂H₁₆N₂O₃ | 236.27 g/mol | 4-OH, 3-NH(Cbz) | (3R,4R) | Drug intermediate |
| Benzyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate | C₁₂H₁₅FN₂O₂ | 250.26 g/mol | 4-F, 3-NH(Cbz) | (3R,4R) | Metabolic-stable analogs |
| Benzyl 3-(Boc-amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₈H₂₆N₂O₅ | 350.41 g/mol | 3-NH(Boc), 4-CH₂OH | (3S,4S) | Synthetic intermediate |
| Benzyl N-[(3S,4R)-3-fluoro-4-piperidyl]carbamate HCl | C₁₃H₁₈ClFN₂O₂ | 288.75 g/mol | 3-F, piperidine ring | (3S,4R) | Kinase inhibitor development |
| Benzyl (3R,4R)-3-amino-4-hydroxy-piperidine-1-carboxylate | C₁₃H₁₈N₂O₃ | 262.30 g/mol | 3-NH₂, 4-OH | (3R,4R) | Chiral building block |
Biological Activity
Benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate, also known by its CAS number 215940-69-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.267 g/mol
- CAS Number : 215940-69-5
These properties indicate that the compound possesses a relatively simple structure, which may facilitate its interaction with biological targets.
This compound exhibits several biological activities that can be attributed to its structural features:
- Inhibition of Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymatic pathways involved in inflammation and oxidative stress. Similar compounds in the pyrrolidine class have shown the ability to modulate pathways such as NF-κB and STAT3, which are crucial in inflammatory responses .
- Neuroprotective Effects : Research indicates that derivatives of pyrrolidine can enhance neuroprotective mechanisms, potentially offering therapeutic benefits in neurodegenerative diseases . The hydroxypyrrolidine moiety may play a role in enhancing neuronal survival and reducing apoptosis.
Therapeutic Implications
The biological activities associated with this compound suggest potential applications in various therapeutic areas:
- Anti-inflammatory Agents : The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.
- Neuroprotective Drugs : Given its proposed neuroprotective effects, it could be explored for use in conditions such as Alzheimer's disease or Parkinson's disease.
Case Study 1: Inhibition of NF-κB Pathway
A study investigating the effects of related pyrrolidine compounds demonstrated significant inhibition of the NF-κB pathway in murine models. The results indicated reduced expression of inflammatory markers such as IL-1β and TNF-α following treatment with these compounds . This suggests that this compound may exert similar effects.
Case Study 2: Neuroprotection in Animal Models
In a rat model of endotoxemia, pyrrolidine derivatives were shown to increase brain copper content and enhance antioxidant defenses while reducing lipid peroxidation. These findings underscore the potential for this compound to promote a neuroprotective environment through modulation of oxidative stress pathways .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and pathways like NF-κB |
| Neuroprotective | Enhances neuronal survival and reduces oxidative stress |
| Antioxidant | Modulates antioxidant defenses and reduces lipid peroxidation |
Q & A
Basic: What are the key synthetic routes for preparing BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE, and how is stereochemical control achieved?
Methodological Answer:
The synthesis typically involves chiral starting materials or resolution techniques. For example:
- Step 1 : Start with (3R,4R)-4-hydroxypyrrolidin-3-amine. Introduce the carbamate group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine .
- Step 2 : Stereochemical control is ensured by leveraging pre-existing chiral centers in the pyrrolidine backbone. X-ray crystallography (using SHELX software for refinement) or chiral HPLC can confirm configuration .
- Alternative Route : Use tert-butyl carbamate (Boc) intermediates for temporary protection, followed by deprotection and benzylation .
Advanced: How can researchers resolve contradictions between NMR data and X-ray crystallography results for this compound?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., ring puckering in pyrrolidine) or solvent effects:
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange. Peaks broadening at lower temperatures may indicate flexibility .
- X-ray Refinement : Use SHELXL for high-resolution refinement to distinguish between disorder and true stereochemistry. Compare thermal parameters (B-factors) to assess rigidity .
- Computational Modeling : Density Functional Theory (DFT) can predict energetically favorable conformers and validate experimental data .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
Methodological Answer:
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IB) with hexane/isopropanol gradients to separate enantiomers .
- Polarimetry : Measure optical rotation to confirm enantiomeric excess (e.g., [α]D²⁵ = +15.6° for (3R,4R) configuration) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₃H₁₆N₂O₃ requires [M+H]⁺ = 261.1234) and rule out impurities .
Advanced: How does the hydroxyl group in the pyrrolidine ring influence intermolecular interactions in crystal packing?
Methodological Answer:
The hydroxyl group participates in hydrogen-bonding networks:
- X-ray Analysis : In related structures, the OH group forms O–H···O bonds with carbamate carbonyls, stabilizing a chair-like pyrrolidine conformation. This can be visualized using Mercury software .
- Impact on Solubility : Hydroxyl-mediated hydrogen bonding reduces solubility in apolar solvents (e.g., hexane), favoring crystallization from ethanol/water mixtures .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Carbamate Hydrolysis : Avoid aqueous acidic conditions during Boc deprotection. Use anhydrous HCl/dioxane instead .
- Racemization : Minimize exposure to strong bases or prolonged heating. Use low-temperature (-20°C) benzylation with DIPEA as a mild base .
- Byproduct Formation : Monitor reactions via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and purify via flash chromatography (SiO₂, gradient elution) .
Advanced: What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- Protection/Deprotection Efficiency : Use orthogonal protecting groups (e.g., Boc for amines, benzyl for alcohols) to minimize side reactions. For example, Boc removal with TFA preserves the benzyl carbamate .
- Flow Chemistry : Implement continuous flow systems for carbamate formation to enhance mixing and reduce reaction time .
- Design of Experiments (DoE) : Apply statistical optimization (e.g., varying solvent polarity, catalyst loading) to maximize yield. For instance, THF/water mixtures improve benzylation efficiency by 22% .
Basic: How is the compound’s stability assessed under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >95% purity indicates robustness .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours. No new peaks in LC-MS suggest photostability .
- Solution Stability : Dissolve in DMSO and track NMR signals (e.g., δ 7.3 ppm for benzyl protons) over 72 hours .
Advanced: What role does this compound play in medicinal chemistry, particularly as a building block?
Methodological Answer:
- Pharmacophore Integration : The pyrrolidine-carbamate scaffold is used in protease inhibitors (e.g., HCV NS3/4A) due to its rigidity and hydrogen-bonding capacity .
- Prodrug Design : The benzyl group enhances lipophilicity for blood-brain barrier penetration, while enzymatic cleavage releases active amines .
- SAR Studies : Modifying the hydroxyl group to esters or ethers alters target binding. For example, acetylated derivatives show 10-fold higher IC₅₀ against kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
